(1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine
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Overview
Description
(1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C10H18F3N and a molecular weight of 209.25 g/mol . This compound is characterized by the presence of a cyclohexyl group and a trifluoroethyl group attached to an amine. It is used primarily for research purposes and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of cyclohexyl ethylamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
(1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of (1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine is not well-documented. like other amines, it is likely to interact with various molecular targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The trifluoroethyl group may enhance the compound’s lipophilicity and ability to penetrate biological membranes, potentially affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar reactivity but lacking the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the trifluoroethyl group.
N,N-Dimethylcyclohexylamine: Similar structure but with dimethyl groups instead of the trifluoroethyl group.
Uniqueness
(1-Cyclohexylethyl)(2,2,2-trifluoroethyl)amine is unique due to the presence of both the cyclohexyl and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C10H18F3N |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H18F3N/c1-8(14-7-10(11,12)13)9-5-3-2-4-6-9/h8-9,14H,2-7H2,1H3 |
InChI Key |
RBMCLQNJUANIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NCC(F)(F)F |
Origin of Product |
United States |
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